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molecular formula C12H10N2 B8577610 (2-Pyrrol-1-yl-phenyl)-acetonitrile

(2-Pyrrol-1-yl-phenyl)-acetonitrile

Cat. No. B8577610
M. Wt: 182.22 g/mol
InChI Key: PQOSCSREAMQXOO-UHFFFAOYSA-N
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Patent
US08623901B2

Procedure details

Under inert atmosphere a solution of 500 mg (3.783 mmol) of 2-Aminophenylacetonitrile and 1 mL (7.566 mmol) of 2,5-Dimethoxytetrahydrofuran in 5 mL of acetic acid was heated to 60° C. for 2 hours. After cooling the reaction mixture was concentrated under reduced pressure. The residue was purified by flash chromatography on SiO2 using cyclohexane/ethyl acetate mixture of increasing polarity (from 100% cyclohexane to 100% ethyl acetate) as eluent. The title compound was obtained as a light yellow oil (470 mg, 68.2%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]#[N:10].CO[CH:13]1[CH2:17][CH2:16][CH:15](OC)O1>C(O)(=O)C>[N:1]1([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[CH2:8][C:9]#[N:10])[CH:13]=[CH:17][CH:16]=[CH:15]1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
NC1=C(C=CC=C1)CC#N
Name
Quantity
1 mL
Type
reactant
Smiles
COC1OC(CC1)OC
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on SiO2
ADDITION
Type
ADDITION
Details
cyclohexane/ethyl acetate mixture
TEMPERATURE
Type
TEMPERATURE
Details
of increasing polarity (from 100% cyclohexane to 100% ethyl acetate) as eluent

Outcomes

Product
Name
Type
product
Smiles
N1(C=CC=C1)C1=C(C=CC=C1)CC#N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 470 mg
YIELD: PERCENTYIELD 68.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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